molecular formula C15H14OS B1459688 2-(4-Dibenzothiophenyl)-2-propanol CAS No. 147791-88-6

2-(4-Dibenzothiophenyl)-2-propanol

Cat. No.: B1459688
CAS No.: 147791-88-6
M. Wt: 242.3 g/mol
InChI Key: NWWKGGIZAYIYSN-UHFFFAOYSA-N
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Description

2-(4-Dibenzothiophenyl)-2-propanol is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are heterocyclic compounds containing a sulfur atom within a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dibenzothiophenyl)-2-propanol typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses 2-bromoaryl sulfinate esters and arylboronic acids as starting materials. The reaction proceeds selectively at the bromo group, followed by electrophilic cyclization of the resulting sulfinate ester moiety to form the dibenzothiophene structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium phosphate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dibenzothiophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dibenzothiophene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dibenzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Dibenzothiophenyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Dibenzothiophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its oxidation products can generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.

    Carbazole: Contains a nitrogen atom in place of sulfur.

    Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.

Uniqueness

2-(4-Dibenzothiophenyl)-2-propanol is unique due to its specific dibenzothiophene core, which imparts distinct chemical and physical properties. Its sulfur atom can participate in various chemical reactions, making it a versatile compound for synthetic and industrial applications.

Properties

IUPAC Name

2-dibenzothiophen-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWKGGIZAYIYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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